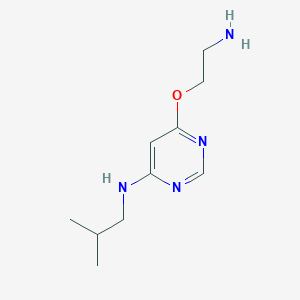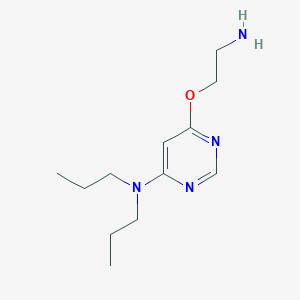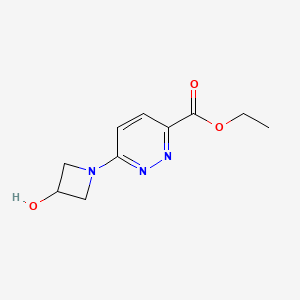![molecular formula C10H14N2O2 B1492597 Acide 4,4-diméthyl-1,2,3,4-tétrahydropyrrolo[1,2-a]pyrazine-1-carboxylique CAS No. 2097944-81-3](/img/structure/B1492597.png)
Acide 4,4-diméthyl-1,2,3,4-tétrahydropyrrolo[1,2-a]pyrazine-1-carboxylique
Vue d'ensemble
Description
4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
This compound can be synthesized by the reaction of corresponding N-alkylpyrrole with hydrazine hydrate . The reaction with hydrazine hydrate (in ethanol) produces ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate . Following this, its amine nitrosation forms ethyl 6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate .Molecular Structure Analysis
The molecular structure of 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid includes a pyrrole ring and a pyrazine ring . The presence of N-amino and 2 carboxylic groups in the molecule causes the possibility of further structure modification by different reagents .Chemical Reactions Analysis
The chemical reactivity of N-aminopiperazine was studied towards some electrophilic reagents such as carbonyl compounds, triethyl orthoformate, nitrous acid, acetylenedicarboxylic acid .Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de pyrrolopyrazine, y compris l'acide 4,4-diméthyl-1,2,3,4-tétrahydropyrrolo[1,2-a]pyrazine-1-carboxylique, ont montré des résultats prometteurs en tant qu'agents antimicrobiens. Ils présentent des propriétés antibactériennes et antifongiques significatives, ce qui est crucial dans le développement de nouveaux médicaments pour lutter contre les souches résistantes de bactéries et de champignons .
Applications antivirales
Ces composés ont également été identifiés comme possédant des activités antivirales. Cela les rend précieux dans la recherche de nouveaux médicaments antiviraux, en particulier à la suite de l'émergence de maladies virales qui constituent une menace pour la santé mondiale .
Propriétés anti-inflammatoires
Le potentiel anti-inflammatoire des dérivés de pyrrolopyrazine est un autre domaine d'intérêt. Leur capacité à réduire l'inflammation peut être exploitée dans le traitement des maladies inflammatoires chroniques, offrant une nouvelle voie pour l'intervention thérapeutique .
Effets antioxydants
Le stress oxydatif est une voie courante conduisant à diverses maladies, et les antioxydants jouent un rôle essentiel dans l'atténuation de ce stress. Les dérivés de pyrrolopyrazine, y compris notre composé d'intérêt, ont montré des propriétés antioxydantes, ce qui pourrait être bénéfique pour prévenir ou traiter les affections causées par les dommages oxydatifs .
Recherche antitumorale et anticancéreuse
La structure des dérivés de pyrrolopyrazine a été associée à des activités antitumorales. La recherche sur ces composés pourrait conduire au développement de nouveaux médicaments anticancéreux, offrant l'espoir de traitements plus efficaces .
Inhibition des kinases
Les inhibiteurs de kinases constituent une classe importante de médicaments dans le traitement de diverses maladies, y compris le cancer. Certains dérivés de pyrrolopyrazine ont été trouvés pour inhiber l'activité des kinases, ce qui est une application prometteuse dans la conception de thérapies ciblées .
Découverte de médicaments et optimisation des pistes
L'échafaudage de pyrrolopyrazine est une cible attrayante dans la découverte de médicaments en raison de ses activités biologiques polyvalentes. Il sert de base à la synthèse de nouvelles pistes et à l'optimisation des médicaments existants, contribuant à l'élargissement des options thérapeutiques .
Méthodologies de synthèse
La synthèse de dérivés de pyrrolopyrazine, y compris l'This compound, est d'un grand intérêt en chimie médicinale. Des méthodes de synthèse efficaces sont essentielles à la production de ces composés, qui peuvent ensuite être utilisés dans diverses applications mentionnées ci-dessus .
Orientations Futures
Pyrrolopyrazine derivatives, including 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid, are an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mécanisme D'action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological effects .
Biochemical Pathways
Pyrrolopyrazine derivatives have been shown to exhibit various biological activities, suggesting they may affect multiple pathways .
Result of Action
Pyrrolopyrazine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Analyse Biochimique
Biochemical Properties
4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit kinase inhibitory activity, which suggests that it may interact with kinases, a type of enzyme that transfers phosphate groups from high-energy donor molecules to specific substrates . This interaction can modulate various signaling pathways and cellular processes. Additionally, the compound’s antimicrobial properties indicate that it may interact with bacterial enzymes and proteins, disrupting their normal functions and leading to cell death .
Cellular Effects
The effects of 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its kinase inhibitory activity can affect cell signaling pathways that are crucial for cell growth, differentiation, and apoptosis . Furthermore, its antimicrobial properties suggest that it can disrupt bacterial cell walls and membranes, leading to cell lysis and death . In cancer cells, the compound’s antitumor activity may involve the inhibition of cell proliferation and induction of apoptosis .
Molecular Mechanism
At the molecular level, 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its kinase inhibitory activity involves binding to the active site of kinases, preventing them from phosphorylating their substrates . This inhibition can lead to changes in gene expression and cellular responses. Additionally, the compound’s antimicrobial activity may involve the inhibition of bacterial enzymes essential for cell wall synthesis, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or certain chemicals .
Dosage Effects in Animal Models
The effects of 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and antitumor activities without causing adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings suggest that there is a threshold dose above which the compound’s toxic effects outweigh its therapeutic benefits.
Metabolic Pathways
4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For instance, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, to form more water-soluble metabolites that can be excreted . These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is transported and distributed through various mechanisms. It may interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in specific tissues can influence its therapeutic and toxic effects. For example, its accumulation in tumor tissues may enhance its antitumor activity, while its distribution to non-target tissues may lead to adverse effects .
Subcellular Localization
The subcellular localization of 4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, its localization to the nucleus may influence gene expression, while its presence in the cytoplasm may affect cell signaling pathways . Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications.
Propriétés
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2)6-11-8(9(13)14)7-4-3-5-12(7)10/h3-5,8,11H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGBWBKTOILQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(C2=CC=CN21)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin](/img/structure/B1492517.png)












![5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1492536.png)
